Cas no 61040-20-8 ((S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate)
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate Chemical and Physical Properties
Names and Identifiers
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- (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
- 3-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-alanine methyl ester
- (S)-methyl 2-amino-3-N-Boc-propanoate
- (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate
- 3-Amino-N-Boc-L-alanine methyl ester
- methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate
- Boc-dap-ome
- methyl (S)-3-amino-2-((tert-butoxycarbonyl)amino)propanoate
- (S)-Methyl3-amino-2-((tert-butoxycarbonyl)amino)propanoate
- AKOS015920434
- methyl (2S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate
- UNII-F23WZP7XJR
- F23WZP7XJR
- PD196461
- L-Alanine, 3-amino-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- methyl 3-amino-2(S)-(tert-butoxycarbonylamino)propanoate
- DTXSID20471738
- SCHEMBL1770995
- HNGRJOCEIWGCTB-LURJTMIESA-N
- 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine methyl ester
- L-Alanine, 3-amino-N-((1,1-dimethylethoxy)carbonyl)-, methyl ester
- 61040-20-8
- methyl (s)-3-amino-2-((t-butoxycarbonyl)amino)propanoate
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- MDL: MFCD04973085
- Inchi: 1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1
- InChI Key: HNGRJOCEIWGCTB-LURJTMIESA-N
- SMILES: O(C(N[C@H](C(=O)OC)CN)=O)C(C)(C)C
Computed Properties
- Exact Mass: 218.12700
- Monoisotopic Mass: 218.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 90.6Ų
Experimental Properties
- Density: 1.107
- Boiling Point: 338 ºC
- Flash Point: 158 ºC
- Refractive Index: 1.464
- PSA: 90.65000
- LogP: 1.10260
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM220200-1g |
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate |
61040-20-8 | 95% | 1g |
$327 | 2021-06-09 | |
| Chemenu | CM220200-5g |
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate |
61040-20-8 | 95% | 5g |
$1010 | 2021-06-09 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1663-1g |
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate |
61040-20-8 | 97% | 1g |
4223.25CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1663-5g |
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate |
61040-20-8 | 97% | 5g |
16893CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1663-500mg |
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate |
61040-20-8 | 97% | 500mg |
2535.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1663-250mg |
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate |
61040-20-8 | 97% | 250mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1663-100mg |
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate |
61040-20-8 | 97% | 100mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1663-50mg |
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate |
61040-20-8 | 97% | 50mg |
1060.05CNY | 2021-05-07 | |
| Chemenu | CM220200-1g |
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate |
61040-20-8 | 95% | 1g |
$369 | 2023-02-18 | |
| Chemenu | CM220200-5g |
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate |
61040-20-8 | 95% | 5g |
$1010 | 2022-09-29 |
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate Suppliers
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
Latest Research on (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (CAS: 61040-20-8) in Chemical Biology and Pharmaceutical Applications
In recent years, (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (CAS: 61040-20-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a chiral amino acid derivative, serves as a critical intermediate in the synthesis of various bioactive molecules, including peptides and peptidomimetics. Its structural features, such as the tert-butoxycarbonyl (Boc) protecting group and the methyl ester functionality, make it a versatile building block in organic synthesis and drug development. Recent studies have explored its applications in the design of novel therapeutics, particularly in the context of targeted drug delivery and enzyme inhibition.
One of the most notable advancements in the use of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is its role in the synthesis of protease inhibitors. Researchers have demonstrated that this compound can be efficiently incorporated into peptide backbones to enhance stability and bioavailability. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its utility in the development of inhibitors targeting SARS-CoV-2 main protease (Mpro). The study reported that derivatives of this compound exhibited potent inhibitory activity, with IC50 values in the nanomolar range, suggesting its potential as a scaffold for antiviral drug design.
Another area of interest is the application of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate in the synthesis of cyclic peptides. Cyclic peptides are increasingly recognized for their therapeutic potential due to their enhanced metabolic stability and target selectivity. A recent publication in Organic Letters detailed a novel synthetic route utilizing this compound to construct macrocyclic structures with improved pharmacokinetic properties. The researchers employed a combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization, achieving high yields and enantiomeric purity. These findings underscore the compound's value in the development of next-generation peptide-based therapeutics.
Beyond its applications in peptide synthesis, (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate has also been investigated for its role in prodrug design. Prodrugs are biologically inactive compounds that undergo enzymatic or chemical transformation in vivo to release the active drug. A 2022 study in Bioorganic & Medicinal Chemistry explored the use of this compound as a carrier for amino acid-based prodrugs, demonstrating improved solubility and tissue penetration. The study's results indicated that such prodrugs could potentially enhance the delivery of poorly soluble drugs, addressing a significant challenge in pharmaceutical formulation.
In addition to its synthetic utility, recent research has focused on the environmental and safety aspects of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate. Regulatory agencies have emphasized the need for sustainable and green chemistry practices in pharmaceutical manufacturing. A 2023 review in Green Chemistry evaluated the environmental impact of Boc-protected amino acid derivatives, including this compound, and proposed alternative synthetic pathways with reduced waste generation. These efforts align with the broader industry trend toward eco-friendly production methods.
Looking ahead, the continued exploration of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is expected to yield further innovations in drug discovery and development. Its versatility as a synthetic intermediate, combined with its demonstrated biological activity, positions it as a valuable tool for researchers. Future studies may focus on optimizing its synthetic routes, expanding its applications in targeted therapy, and investigating its potential in emerging areas such as antibody-drug conjugates (ADCs) and personalized medicine.
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